molecular formula C8H14O B13276405 1-Butylcyclopropane-1-carbaldehyde

1-Butylcyclopropane-1-carbaldehyde

Cat. No.: B13276405
M. Wt: 126.20 g/mol
InChI Key: BCBHJAJFFZMFJR-UHFFFAOYSA-N
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Description

1-Butylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring substituted with a butyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-Butylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring. The subsequent introduction of the butyl group and the aldehyde functional group can be achieved through various organic transformations, such as alkylation and oxidation reactions .

Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-Butylcyclopropane-1-carbaldehyde undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as nucleophiles such as amines and halides. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Butylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding affinity and specificity for target proteins .

Comparison with Similar Compounds

1-Butylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as cyclopropanecarboxaldehyde and cyclopropylmethyl ketone. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the butyl group in this compound distinguishes it from other cyclopropane derivatives, potentially leading to unique chemical and biological properties .

Similar compounds include:

  • Cyclopropanecarboxaldehyde
  • Cyclopropylmethyl ketone
  • Cyclopropylamine

These compounds can serve as useful references for understanding the reactivity and applications of this compound in various scientific contexts .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-butylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-2-3-4-8(7-9)5-6-8/h7H,2-6H2,1H3

InChI Key

BCBHJAJFFZMFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1)C=O

Origin of Product

United States

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